

Autophagy-IN-C1: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Autophagy-IN-C1

Cat. No.: B12418155

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Introduction

Autophagy-IN-C1, also referred to as C1, is a synthetic small molecule derived from cinchona alkaloids. It has garnered significant interest in the field of cancer research due to its dual ability to induce apoptosis and inhibit the process of autophagy in cancer cells.^{[1][2]} This technical guide provides a detailed overview of the mechanism of action of **Autophagy-IN-C1**, with a focus on its molecular targets and its impact on key cellular signaling pathways. The information presented herein is primarily based on the findings from the seminal study by Jin et al. (2021) published in the Journal of Medicinal Chemistry.^{[1][2]}

Core Mechanism of Action: Inhibition of Autophagic Flux and Induction of Apoptosis

Autophagy-IN-C1 exerts its anticancer effects through a multi-faceted mechanism that converges on the disruption of cellular homeostasis and the activation of programmed cell death. The core of its action lies in the blockade of the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes, while simultaneously promoting apoptotic signaling.^{[1][2]}

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of **Autophagy-IN-C1** against various hepatocellular carcinoma (HCC) cell lines.

Cell Line	IC50 (μM)
Huh-7	Data not publicly available
SK-HEP-1	Data not publicly available
HepG2	Data not publicly available
MHCC-97H	Data not publicly available

Note: Specific IC50 values are detailed in the primary literature (Jin PR, et al. J Med Chem. 2021) and are not available in the public abstracts.

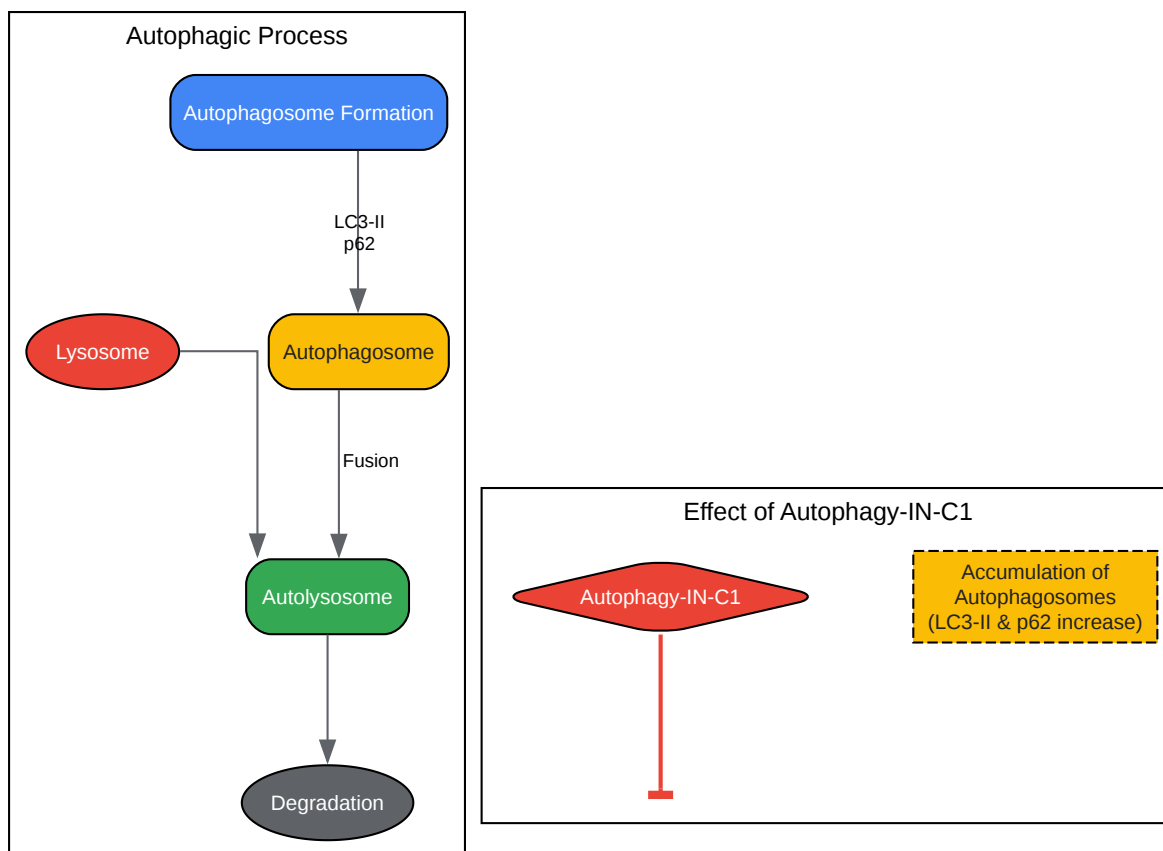
Detailed Signaling Pathways and Molecular Interactions

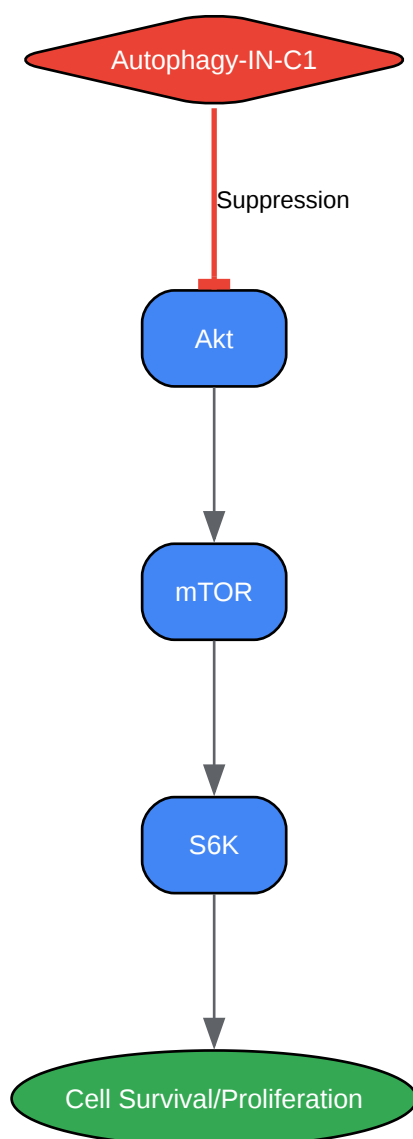
The mechanism of **Autophagy-IN-C1** can be dissected into two primary interconnected effects: the inhibition of the autophagy cascade and the suppression of a key cell survival signaling pathway.

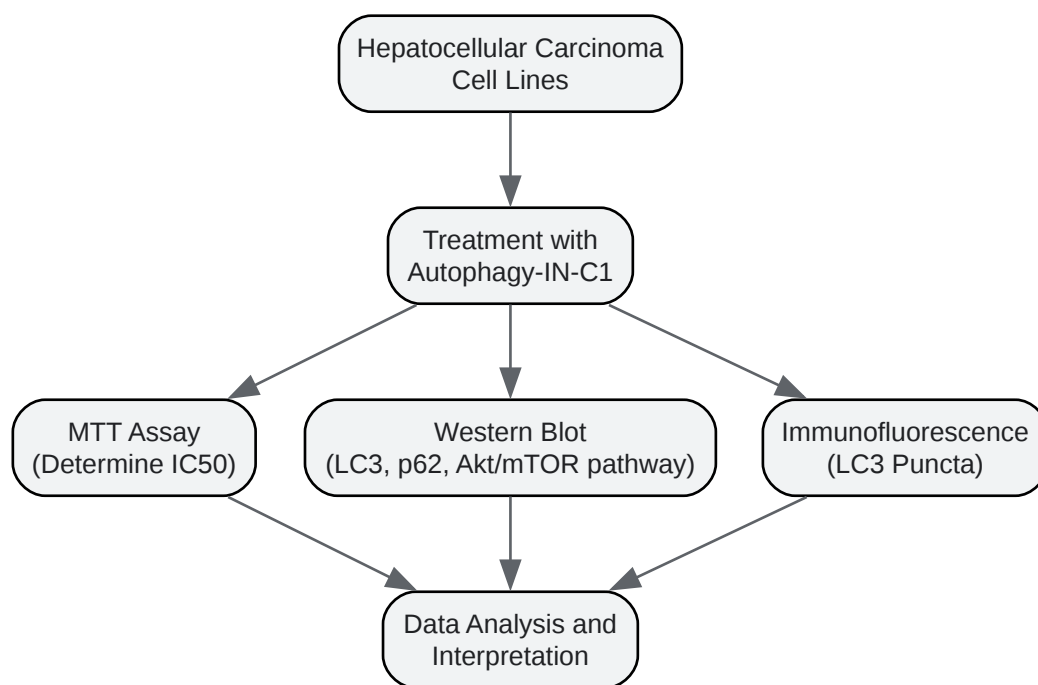
Blockade of Autophagosome-Lysosome Fusion

Autophagy is a cellular recycling process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with a lysosome to form an autolysosome, where the contents are degraded. **Autophagy-IN-C1** disrupts this process at a critical late stage.

Experimental evidence indicates that treatment with **Autophagy-IN-C1** leads to a significant accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62.^{[1][2]} The concurrent increase in both LC3-II and p62 is a hallmark of impaired autophagic flux, suggesting that the degradation of autophagosomes is inhibited. This points to the blockade of the fusion between autophagosomes and lysosomes.







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References

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